4-Sulfobenzoate
Overview
Description
4-Sulfobenzoate is an anionic form of 4-sulfobenzoic acid, where the sulfonic acid and carboxylic acid groups are in a para-relationship. This compound is a derivative of benzoic acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Preparation Methods
4-Sulfobenzoate can be synthesized through various methods. One common synthetic route involves the hydrolysis of saccharin with concentrated hydrochloric acid. This process involves boiling the mixture until all solids are dissolved, followed by crystallization . Another method includes the intercalation of this compound anion in layered rare earth hydroxides using high-temperature ion exchange or a single-stage synthesis .
Chemical Reactions Analysis
4-Sulfobenzoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include hydrochloric acid, rare earth hydroxides, and various oxidizing and reducing agents .
Scientific Research Applications
4-Sulfobenzoate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Sulfobenzoate involves its ability to donate a hydron to an acceptor, acting as a Bronsted acid. This property allows it to participate in various biochemical and chemical reactions, influencing molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
4-Sulfobenzoate can be compared with other similar compounds such as:
Benzoic acid: The parent compound of this compound(1-), which lacks the sulfonic acid group.
4-Sulfonatobenzoate(2-): Another derivative of benzoic acid with different ionization states.
These comparisons highlight the unique properties of this compound, particularly its ability to act as a Bronsted acid and its applications in various fields.
Properties
IUPAC Name |
4-sulfobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O5S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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